molecular formula C4H3Cl2NO B071855 2,2-Dichlorocyclopropyl isocyanate CAS No. 176041-73-9

2,2-Dichlorocyclopropyl isocyanate

Cat. No.: B071855
CAS No.: 176041-73-9
M. Wt: 151.98 g/mol
InChI Key: NPEUVAMEAPSJEM-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropyl isocyanate is an organic compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and an isocyanate group. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropyl isocyanate typically involves the reaction of 2,2-dichlorocyclopropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:

2,2-Dichlorocyclopropylamine+Phosgene2,2-Dichlorocyclopropyl isocyanate+Hydrogen chloride\text{2,2-Dichlorocyclopropylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2,2-Dichlorocyclopropylamine+Phosgene→2,2-Dichlorocyclopropyl isocyanate+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorocyclopropyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Carbamates: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Thiourethanes: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of 2,2-Dichlorocyclopropyl isocyanate involves the reactivity of the isocyanate group (−NCO) with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable carbamate, urea, or thiourethane linkages. These reactions are facilitated by the electron-withdrawing effect of the chlorine atoms on the cyclopropyl ring, which increases the electrophilicity of the isocyanate group .

Comparison with Similar Compounds

Uniqueness: 2,2-Dichlorocyclopropyl isocyanate is unique due to the presence of both the highly reactive isocyanate group and the strained cyclopropyl ring with electron-withdrawing chlorine substituents. This combination makes it particularly useful in synthesizing complex organic molecules and advanced materials.

Properties

IUPAC Name

1,1-dichloro-2-isocyanatocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEUVAMEAPSJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 2
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 3
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 4
Reactant of Route 4
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 5
Reactant of Route 5
2,2-Dichlorocyclopropyl isocyanate
Reactant of Route 6
Reactant of Route 6
2,2-Dichlorocyclopropyl isocyanate

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